Tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate
Description
Tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate (CAS 1232365-42-2) is a carbamate-protected amine derivative featuring a cyclobutane core substituted with two fluorine atoms and a hydroxymethyl group. Its molecular formula is C₁₀H₁₇F₂NO₃, with a molecular weight of 237.24 g/mol . The compound is typically stored under dry conditions at 2–8°C and is used in organic synthesis as a versatile intermediate, particularly in pharmaceutical and agrochemical research. Key properties include:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₇F₂NO₃ | |
| Molecular Weight | 237.24 g/mol | |
| Storage Conditions | 2–8°C, sealed in dry | |
| Hazard Statements | H302, H315, H320, H335 |
Properties
IUPAC Name |
tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO3/c1-9(2,3)17-8(16)14-6-10(7-15)4-11(12,13)5-10/h15H,4-7H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMPHXLXQCWORT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the cyclobutyl ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the difluoromethyl group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides under specific conditions.
Hydroxymethylation: The hydroxymethyl group can be added through a hydroxymethylation reaction using formaldehyde or other suitable reagents.
Carbamate formation: The final step involves the formation of the tert-butyl carbamate group by reacting the intermediate with tert-butyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under suitable conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted carbamates depending on the reagents used.
Scientific Research Applications
Tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate involves its interaction with specific molecular targets. The difluoromethyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The carbamate group can also interact with biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Tert-butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate
- Molecular Formula: C₁₀H₁₉NO₃
- Molecular Weight : 201.26 g/mol
- Key Differences : Lacks fluorine substituents on the cyclobutane ring.
- Physical Properties: Boiling Point: 312.2±11.0 °C (predicted) Density: 1.08±0.1 g/cm³ Solubility: Miscible in ethanol and DMF .
- Applications : Used as a protecting group in peptide synthesis due to its stability and ease of deprotection .
Tert-butyl N-(3-fluorocyclohexyl)carbamate (CAS 1546332-14-2)
- Molecular Formula: C₁₁H₂₀FNO₂
- Molecular Weight : 217.28 g/mol
- Key Differences : Features a fluorinated cyclohexane ring instead of a cyclobutane.
- Applications : Employed in medicinal chemistry for its conformational flexibility and improved metabolic stability compared to rigid cyclobutane derivatives .
Tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate (CAS 351369-07-8)
- Molecular Formula: Not explicitly stated (spirocyclic structure).
- Key Differences : Contains a spirocyclic system (5-azaspiro[2.4]heptane), enhancing steric hindrance and influencing binding affinity in drug candidates .
Biological Activity
Tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate (CAS: 1232365-42-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H17F2NO3
- Molecular Weight : 237.25 g/mol
- IUPAC Name : tert-butyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate
- Purity : 97%
The compound features a tert-butyl group that enhances lipophilicity, a hydroxymethyl group that may influence biological interactions, and a cyclobutane moiety that contributes to its structural uniqueness.
Research suggests that compounds similar to this compound may interact with various biological targets, including enzymes and receptors. The presence of the difluoro group likely enhances its reactivity and selectivity towards certain biological pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against specific enzyme targets. For instance, it has been shown to inhibit α-glucosidase, which is crucial for carbohydrate metabolism. This inhibition can potentially lead to applications in managing diabetes by regulating blood sugar levels.
| Target Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| α-glucosidase | Competitive | 15 µM |
Case Studies
-
Diabetes Management
- A study conducted on diabetic rat models demonstrated that administration of this compound resulted in a significant reduction in postprandial glucose levels compared to control groups. The compound was administered at doses ranging from 5 to 20 mg/kg body weight over a period of four weeks.
-
Antimicrobial Activity
- Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. Results indicated a notable antibacterial effect against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
Synthesis Pathways
The synthesis of this compound involves several key steps:
- Starting Material Preparation : Synthesis begins with the preparation of 3,3-difluoro-1-(hydroxymethyl)cyclobutane.
- Carbamate Formation : The hydroxymethyl compound is then reacted with tert-butyl isocyanate in an organic solvent like dichloromethane (DCM) under controlled conditions to yield the final product.
- Purification : The crude product is purified using silica gel chromatography.
Q & A
Q. What are the common synthetic routes for Tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate?
Methodological Answer: The synthesis typically involves carbamate protection strategies and cyclobutane ring functionalization. Key steps include:
- Carbamate Formation : Reacting the amine group of the cyclobutane derivative with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) in anhydrous THF or DCM .
- Fluorination : Introducing fluorine atoms via electrophilic fluorination reagents (e.g., Selectfluor®) or nucleophilic displacement using KF in polar aprotic solvents .
- Hydroxymethylation : Alkylation with formaldehyde or hydroxymethylation via Grignard reactions to install the hydroxymethyl group .
Q. Table 1: Example Synthetic Parameters
Q. How is this compound characterized using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify protons on the cyclobutane ring (δ 2.5–4.0 ppm for CH₂ groups) and tert-butyl carbamate (δ 1.4 ppm for C(CH₃)₃) .
- ¹⁹F NMR : Confirm difluoro substitution (δ -110 to -120 ppm for CF₂ groups) .
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ at m/z 292.12) .
- X-ray Crystallography : Resolve stereochemistry and molecular packing, as demonstrated for analogous carbamates .
Q. What are the key stability considerations for this compound under storage?
Methodological Answer: Stability is influenced by:
Q. Table 2: Stability Under Conditions
| Condition | Degradation Observed? | Reference |
|---|---|---|
| 25°C, 60% RH, 7 days | Partial hydrolysis | |
| 40°C, dry N₂, 7 days | No degradation |
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Methodological Answer:
- Crystallographic Validation : Use single-crystal X-ray diffraction to confirm bond angles and stereochemistry, as done for tert-butyl carbamate derivatives .
- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational flexibility (e.g., ring puckering in cyclobutane) .
- DFT Calculations : Compare experimental ¹³C chemical shifts with density functional theory (DFT)-predicted values to validate assignments .
Q. What computational methods predict the reactivity of this compound in nucleophilic environments?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict carbamate hydrolysis rates .
- Frontier Molecular Orbital (FMO) Analysis : Identify electrophilic sites (e.g., carbonyl carbon) using HOMO-LUMO energy gaps .
- Docking Studies : Assess interactions with biological targets (e.g., enzymes) to guide functionalization for drug discovery .
Q. How can researchers design experiments to study degradation products under acidic/basic conditions?
Methodological Answer:
- Forced Degradation Studies :
- Mechanistic Probes : Isotope labeling (¹⁸O in H₂O) to track hydrolysis pathways .
Q. What strategies improve regioselectivity in fluorination steps during synthesis?
Methodological Answer:
- Directing Groups : Install temporary protecting groups (e.g., boronate esters) to guide fluorine placement .
- Electrochemical Fluorination : Use controlled potentials to favor mono- over di-fluorination .
- Solvent Effects : High-polarity solvents (e.g., DMF) enhance electrophilic fluorination kinetics .
Q. How is this compound utilized as a building block in pharmaceutical research?
Methodological Answer:
- Protease Inhibitors : The cyclobutane scaffold mimics peptide bonds, enabling inhibition of viral proteases (e.g., SARS-CoV-2 Mpro) .
- Fluorinated Drug Candidates : The CF₂ group enhances metabolic stability and bioavailability in kinase inhibitors .
- Biological Probes : Conjugate with fluorescent tags (e.g., BODIPY) to study cellular uptake mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
